(1-methyl-1H-imidazol-5-yl)methanol
Overview
Description
(1-Methyl-1H-imidazol-5-yl)methanol is an organic compound with the molecular formula C5H8N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its solid state at room temperature, appearing as white crystals. It is soluble in water and some organic solvents like methanol and ethanol. The compound is stable under normal conditions and is commonly used in organic synthesis, particularly in the preparation of biologically active imidazole derivatives .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the target can result in changes at the molecular and cellular levels, which can lead to the observed biological activity.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to the specific biological activities mentioned above, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
The properties of imidazole derivatives can vary widely depending on their specific chemical structure . Therefore, the ADME properties of (1-methyl-1H-imidazol-5-yl)methanol would need to be determined experimentally.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , the effects can be diverse and depend on the specific biological activity. These effects could include changes in cell signaling, gene expression, protein function, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methyl-1H-imidazol-5-yl)methanol can be synthesized through several methods:
Reaction with Formaldehyde: One common method involves reacting 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
From Ethyl 1-Methylimidazole-5-carboxylate: Another method involves the reduction of ethyl 1-methylimidazole-5-carboxylate to produce this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various imidazole derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various imidazole derivatives.
Substitution: Forms substituted imidazole compounds.
Scientific Research Applications
(1-Methyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-4-yl)methanol
- (1-Methyl-1H-imidazol-2-yl)methanol
- (1-Methyl-1H-imidazol-5-yl)ethanol
Comparison: (1-Methyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and biological activity.
Properties
IUPAC Name |
(3-methylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQMYCEAWZJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378466 | |
Record name | (1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38993-84-9 | |
Record name | (1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-1H-imidazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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